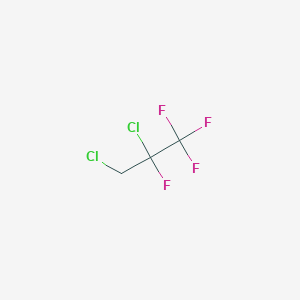

Dichlorotetrafluoropropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichlorotetrafluoropropane (also known as R-114) is a colorless, odorless, and nonflammable chemical compound. It is widely used in the scientific research field due to its unique properties.

Mecanismo De Acción

Dichlorotetrafluoropropane is a halocarbon that belongs to the class of chlorofluorocarbons (CFCs). It has a low boiling point and a high vapor pressure, which makes it an excellent refrigerant. Its mechanism of action involves absorbing heat from the surroundings and releasing it outside, thus cooling the area.

Efectos Bioquímicos Y Fisiológicos

Dichlorotetrafluoropropane is not known to have any significant biochemical or physiological effects. However, it is a potent greenhouse gas and contributes to the depletion of the ozone layer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dichlorotetrafluoropropane has several advantages for lab experiments. It is nonflammable, non-toxic, and has a low boiling point, which makes it easy to handle. It is also an excellent refrigerant and solvent. However, it has several limitations. It is a potent greenhouse gas and contributes to the depletion of the ozone layer. It is also expensive and difficult to obtain in large quantities.

Direcciones Futuras

There are several future directions for the use of dichlorotetrafluoropropane in scientific research. One direction is to develop new synthesis methods that are more efficient and environmentally friendly. Another direction is to explore its use as a propellant in aerosol sprays. Additionally, research can be conducted to find alternative refrigerants that are less harmful to the environment.

Conclusion:

In conclusion, dichlorotetrafluoropropane is a unique chemical compound that has several applications in the scientific research field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its advantages, it is important to consider the environmental impact of its use and explore alternative options.

Métodos De Síntesis

Dichlorotetrafluoropropane can be synthesized by reacting tetrafluoroethylene with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction produces a mixture of R-114 and other chlorofluorocarbons. The mixture is then separated by fractional distillation, and R-114 is obtained in its pure form.

Aplicaciones Científicas De Investigación

Dichlorotetrafluoropropane is widely used in the scientific research field due to its unique properties. It is used as a refrigerant, solvent, and propellant. It is also used in the production of fluoropolymers such as Teflon. In addition, it is used in the synthesis of other chemicals such as tetrafluoroethylene oxide.

Propiedades

IUPAC Name |

2,3-dichloro-1,1,1,2-tetrafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCOMRPWMOCMPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925910 |

Source

|

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorotetrafluoropropane | |

CAS RN |

149329-25-9 |

Source

|

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)

![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)